((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol
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Overview
Description
rac-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol: is a bicyclic compound featuring an aminobicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functional Group Introduction: Amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
- [(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol
- [(1S,2S,4S,5S)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol
Comparison:
- Structural Differences: The stereochemistry of the compounds may differ, leading to variations in their physical and chemical properties.
- Reactivity: Differences in reactivity and stability may be observed due to the presence of different functional groups or stereoisomers.
- Applications: While similar compounds may have overlapping applications, their unique properties can make them more suitable for specific uses.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H15NO/c9-8-3-5-1-6(8)2-7(5)4-10/h5-8,10H,1-4,9H2/t5-,6-,7+,8-/m1/s1 |
InChI Key |
WGZQUMKILJKQKQ-OOJXKGFFSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)CO |
Canonical SMILES |
C1C2CC(C1CC2N)CO |
Origin of Product |
United States |
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